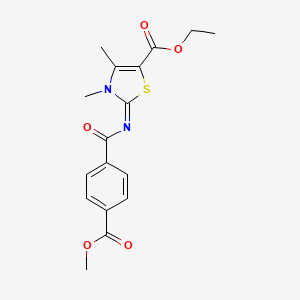

Ethyl 2-(4-methoxycarbonylbenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds such as 2-aminothiazole-4-carboxylate Schiff bases have been synthesized and characterized by FTIR and NMR .Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues .Wissenschaftliche Forschungsanwendungen

Occurrence and Fate in Aquatic Environments

Parabens, which share some structural similarities with the compound , are widely used as preservatives in various products. Their fate and behavior in aquatic environments have been a subject of research due to their potential as weak endocrine disrupter chemicals. Studies have shown that while parabens are biodegradable, they remain ubiquitous in surface water and sediments due to continuous introduction into the environment. This has raised concerns about their environmental impact, especially on aquatic life (Haman et al., 2015).

Antioxidant Activity

Research into the antioxidant capacity of various compounds, including those with similar molecular features, has highlighted the importance of understanding reaction pathways. For instance, studies on the ABTS/PP decolorization assay have revealed two principal reaction pathways for antioxidants, highlighting the complexity of these reactions and the need for further research to fully understand the contributions to total antioxidant capacity (Ilyasov et al., 2020).

Conversion of Biomass to Valuable Derivatives

The conversion of plant biomass into valuable chemicals, such as furan derivatives, is a growing area of research. This process involves transforming hexose carbohydrates and lignocellulose into platform chemicals like 5-Hydroxymethylfurfural (HMF) and its derivatives, which could potentially replace non-renewable hydrocarbon sources. This transformation process and the sustainable access to new generations of polymers and functional materials from plant feedstocks are crucial for advancing green chemistry (Chernyshev et al., 2017).

Environmental Impact of Sunscreen Ingredients

The environmental impact of sunscreen ingredients, particularly those containing various organic UV filters, has been extensively studied due to their persistence and bioaccumulation potential in aquatic environments. Research has shown that compounds like oxybenzone and ethylhexyl methoxycinnamate, which share functional groups with the compound , can have detrimental effects on marine life, including coral reefs and fish, highlighting the need for safer and more environmentally friendly alternatives (Schneider & Lim, 2019).

Wirkmechanismus

Biochemical Pathways

While specific pathways are not well-documented for this compound, we can draw parallels from related molecules. Thiazole derivatives often impact cellular processes such as inflammation, cell proliferation, and apoptosis. For instance, some thiazoles exhibit anti-inflammatory and analgesic properties . Therefore, it’s plausible that our compound affects similar pathways.

Action Environment

Environmental factors play a significant role in drug efficacy and stability. Factors like pH, temperature, and the presence of other molecules (e.g., food, other drugs) affect how our compound behaves. Stability under varying conditions is essential for its therapeutic effectiveness.

: Xue, W., et al. (2019). Bioorganic & Medicinal Chemistry Letters, 29(8), 1007–1010. DOI: 10.1016/j.bmcl.2019.02.027

Eigenschaften

IUPAC Name |

ethyl 2-(4-methoxycarbonylbenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5S/c1-5-24-16(22)13-10(2)19(3)17(25-13)18-14(20)11-6-8-12(9-7-11)15(21)23-4/h6-9H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJKOOWUBEZACEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=C(C=C2)C(=O)OC)S1)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-methoxycarbonylbenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B2980115.png)

![N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]furan-3-carboxamide](/img/structure/B2980120.png)

![3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2980123.png)

![N-(3-nitrophenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2980125.png)

![2-[(1-Ethylpyrazol-4-yl)-[(5-methylpyridin-2-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2980126.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2980131.png)

![2-[(4-{[(2-Ethylphenyl)amino]sulfonyl}phenyl)methyl]benzo[c]azoline-1,3-dione](/img/structure/B2980133.png)

![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-cyclopentylacetamide](/img/structure/B2980135.png)

![(Z)-2-Cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2980136.png)